![molecular formula C15H11F3N4 B2610430 1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-38-4](/img/structure/B2610430.png)

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

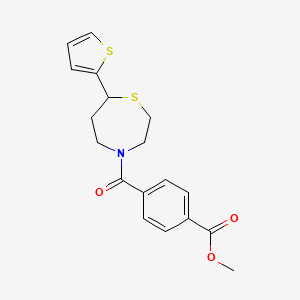

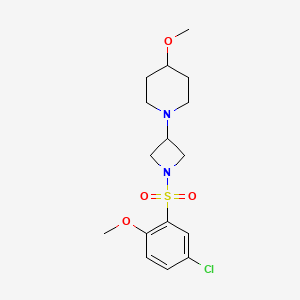

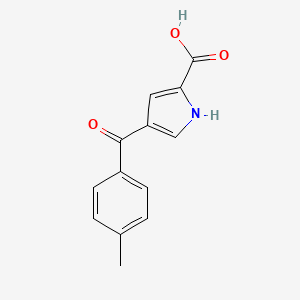

The compound “1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The trifluoromethyl group (CF3) is a substituent derived from methane, where three hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate azide and nitrile precursors in a [3+2] cycloaddition to form the tetrazole ring . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis

The molecular structure of this compound would consist of a tetrazole ring substituted with two phenyl rings. One of these phenyl rings would be further substituted with a methyl group, and the other with a trifluoromethyl group .Chemical Reactions Analysis

As a tetraazole derivative, this compound could participate in various chemical reactions. For example, tetrazoles can act as ligands in coordination chemistry, or as nucleophiles in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity .Scientific Research Applications

Anticancer and Antibacterial Activity

Research on tetrazole derivatives, including structures similar to 1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, has shown potential anticancer and antibacterial properties. A study synthesized derivatives fused with 3-methyl-pyrazol-5-one and 5-phenyl-1H-tetrazole moieties, showing selective anticancer activity against renal cancer cell lines and significant antibacterial activity against various bacteria strains. These findings suggest a potential avenue for developing new therapeutic agents based on tetrazole derivatives (Khanage, Mohite, & Raju, 2011).

Antimicrobial and Antioxidant Properties

Another study involved the synthesis of 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial and antioxidant activities. These compounds, featuring structural elements related to this compound, displayed broad-spectrum antimicrobial activities and moderate to good antioxidant properties, offering prospects for their application in treating microbial infections and oxidative stress-related conditions (Bhat et al., 2016).

Catalysis and Chemical Synthesis

Tetrazole and related compounds have been investigated for their roles in catalysis and chemical synthesis. For instance, tetrahydrofuranyl methyl-1,2,3-triazoles were synthesized using a copper(I) complex catalyzed process, demonstrating the utility of tetrazole derivatives in synthesizing novel organic compounds under mild conditions. This area of research holds promise for advancing synthetic methodologies in organic chemistry (Velasco et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4/c1-10-4-2-7-13(8-10)22-14(19-20-21-22)11-5-3-6-12(9-11)15(16,17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFWQRDAXUIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2610348.png)

![3,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2610358.png)

![5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2610363.png)

![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2610365.png)